

Achromobactin: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Achromobactin**

Cat. No.: **B1264253**

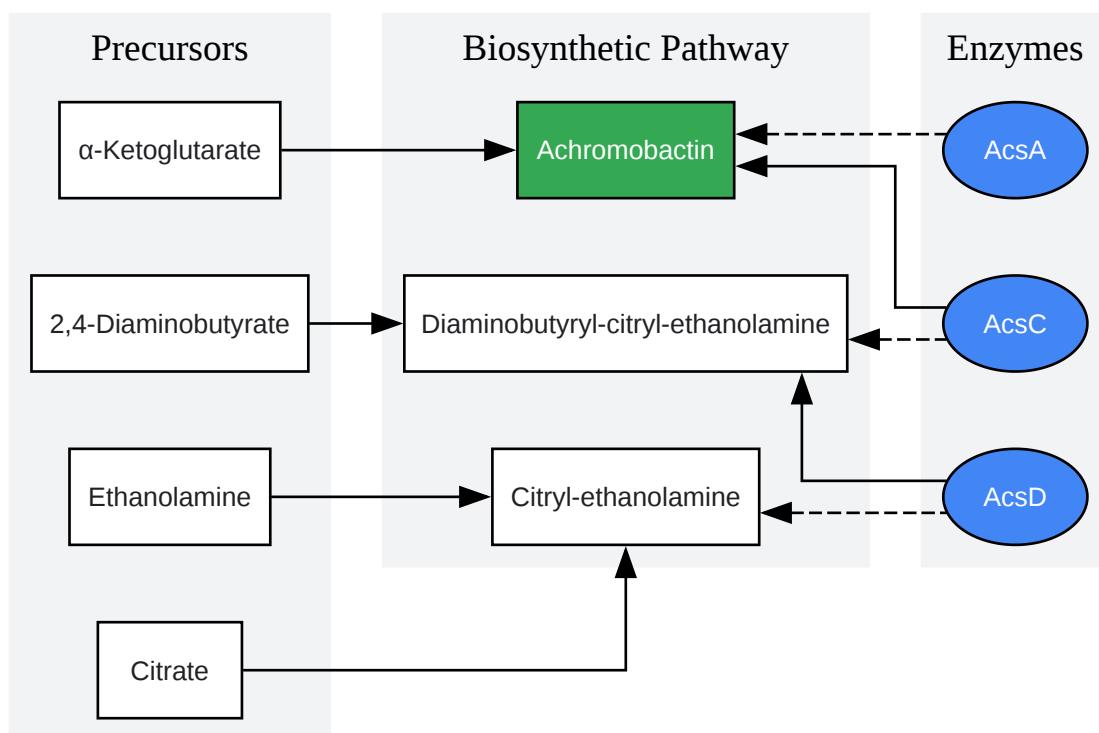
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a citrate-based siderophore, a small, high-affinity iron-chelating molecule, utilized by various bacteria to acquire iron from their environment. Siderophores are crucial for bacterial survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the molecular properties, biosynthetic pathway, and experimental analysis of **achromobactin**.

Quantitative Data Summary


A summary of the key quantitative data for **achromobactin** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{22}H_{25}N_3O_{16}$	[1]
Molecular Weight	587.4 g/mol	[1]
Mass (Da)	590.15 Da	[2]

Biosynthesis of Achromobactin

The biosynthesis of **achromobactin** is a multi-step enzymatic process that is independent of non-ribosomal peptide synthetases (NRPS).^[2] It involves the condensation of several precursor molecules catalyzed by a series of enzymes. The core components of this pathway are citrate, ethanolamine, 2,4-diaminobutyrate, and α -ketoglutarate.^{[3][4][5]} The key enzymes involved in this synthesis are AcsD, AcsA, and AcsC.^{[3][4][5]}

The proposed biosynthetic pathway begins with the condensation of citrate and ethanolamine, a reaction facilitated by the enzyme AcsD. Subsequently, AcsC and AcsA are involved in the addition of 2,4-diaminobutyrate and α -ketoglutarate to the growing molecule, ultimately leading to the formation of **achromobactin**.^{[3][4][5]}

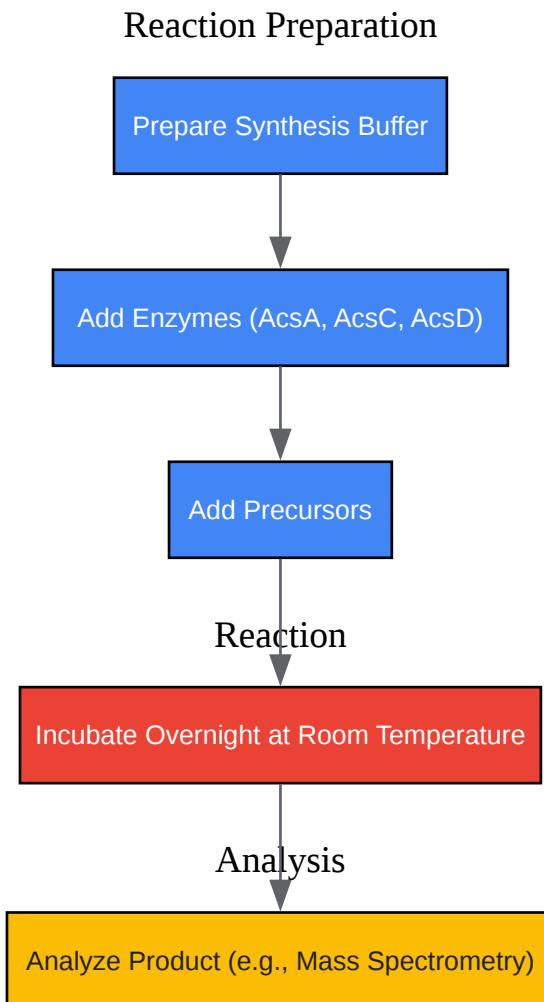
[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Achromobactin**.

Experimental Protocols

In Vitro Synthesis of Achromobactin

A detailed protocol for the *in vitro* synthesis of **achromobactin** has been established, providing a method for producing this siderophore for research purposes.[\[6\]](#)


Materials:

- Synthesis Buffer: 100 mM Tris (pH 8), 15 mM MgSO₄, 5 mM ATP, 400 μM TCEP (Tris(2-carboxyethyl)phosphine)
- Enzymes: 5 μM AcsA, 5 μM AcsC, 5 μM AcsD
- Precursors: 1 mM Sodium Citrate, 1 mM Ethanolamine, 1 mM 2,4-Diaminobutyrate, 2 mM α-Ketoglutarate

Procedure:

- Prepare 1 mL of the synthesis buffer.
- Add the enzymes AcsA, AcsC, and AcsD to the final concentration of 5 μM each.
- Add the precursor molecules: sodium citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to their respective final concentrations.
- Incubate the reaction mixture overnight at room temperature.
- The formation of **achromobactin** can be confirmed using analytical techniques such as mass spectrometry.

This *in vitro* system has also been used to generate biologically active analogs of **achromobactin** by substituting ethanolamine with other molecules like ethylene diamine or 1,3-diaminopropane.[\[3\]](#)[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro synthesis of **Achromobactin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Achromobactin | C₂₂H₂₅N₃O₁₆-4 | CID 50909799 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of pyoverdine and achromobactin in *Pseudomonas syringae* pv. *phaseolicola* 1448a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of achromobactin biosynthesis by *Pseudomonas syringae* pv. *syringae* B728a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Achromobactin: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264253#molecular-weight-and-formula-of-achromobactin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com